molecular formula C10H7ClO2S B109433 1-Naphthalenesulfonyl chloride CAS No. 85-46-1

1-Naphthalenesulfonyl chloride

Cat. No.: B109433
CAS No.: 85-46-1
M. Wt: 226.68 g/mol
InChI Key: DASJFYAPNPUBGG-UHFFFAOYSA-N
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Description

1-Naphthalenesulfonyl chloride (CAS 85-46-1) is a sulfonyl chloride derivative of naphthalene, characterized by the sulfonyl chloride (–SO₂Cl) group attached to the 1-position of the naphthalene ring. Its molecular formula is C₁₀H₇ClO₂S, with a molecular weight of 226.68 g/mol . Key identifiers include the IUPAC name naphthalene-1-sulfonyl chloride and synonyms such as α-naphthalenesulfonyl chloride.

Preparation Methods

1-Naphthalenesulfonyl chloride can be synthesized through several methods. One common synthetic route involves the reaction of naphthalene with chlorosulfonic acid. The reaction typically proceeds as follows:

Industrial production methods often involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.

Chemical Reactions Analysis

1-Naphthalenesulfonyl chloride undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include bases like triethylamine, solvents such as chloroform, and catalysts like palladium complexes. The major products formed depend on the specific nucleophile or reaction conditions employed.

Scientific Research Applications

Chemical Properties and Reactivity

1-Naphthalenesulfonyl chloride is a sulfonyl chloride that can participate in nucleophilic substitution reactions due to the presence of the sulfonyl group. It is known for its ability to form sulfonamides, which are crucial intermediates in pharmaceutical chemistry. The compound is also characterized by its high reactivity towards amines, alcohols, and other nucleophiles, making it a valuable reagent in synthetic organic chemistry.

Applications in Organic Synthesis

  • Synthesis of Sulfonamides :
    • NSC is commonly used to synthesize sulfonamides by reacting with amines. This reaction is crucial for developing various pharmaceuticals and agrochemicals.
    • Case Study : In a study involving the synthesis of 5-dimethylamino-1-naphthalenesulfonamide (DNSBA), NSC was reacted with butylamine in chloroform, demonstrating its effectiveness as a coupling agent in synthesizing fluorescent compounds .
  • Formation of Naphthalene Derivatives :
    • NSC can be utilized to create various naphthalene derivatives through electrophilic aromatic substitution reactions.
    • Example : The synthesis of 1-sulfonylindazole derivatives has been reported using NSC as a key reagent, showcasing its utility in creating complex structures .
  • Cross-Coupling Reactions :
    • The compound has been employed in desulfitative carbonylative Stille cross-coupling reactions, facilitating the formation of carbon-carbon bonds essential for constructing complex organic molecules .

Biological Applications

  • Anticancer Research :
    • NSC has been investigated for its potential role in anticancer therapies. It has been used to modify compounds that target cancer stem cells.
    • Case Study : Research indicated that NSC derivatives could influence mammosphere formation in breast cancer stem cells, suggesting their potential as therapeutic agents against cancer .
  • Drug Development :
    • The compound's ability to introduce sulfonamide groups into drug candidates enhances their pharmacological properties.
    • Example : The introduction of NSC into drug design has led to improved efficacy and selectivity of certain compounds against specific biological targets.

Mechanism of Action

The mechanism of action of 1-naphthalenesulfonyl chloride primarily involves its reactivity as an electrophile. The sulfonyl chloride group (SO2Cl) is highly reactive towards nucleophiles, allowing it to form strong covalent bonds with various nucleophilic species. This reactivity is exploited in the formation of sulfonamide and sulfonate ester derivatives, which are crucial in many synthetic and biological processes .

Comparison with Similar Compounds

Physical and Chemical Properties

  • Appearance : White crystalline powder .
  • Melting Point : 70°C .
  • Boiling Point : 195°C .
  • Reactivity : Highly reactive toward nucleophiles (e.g., amines, alcohols) due to the electrophilic sulfonyl chloride group, enabling its use in sulfonamide and sulfonate ester synthesis .

The following table compares 1-naphthalenesulfonyl chloride with structural analogs and functional derivatives:

Compound CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Features Applications References
This compound 85-46-1 C₁₀H₇ClO₂S 226.68 Sulfonyl chloride at naphthalene 1-position Receptor antagonist synthesis, radical cyclization, bioconjugation
2-Naphthalenesulfonyl chloride 532-16-7* C₁₀H₇ClO₂S 226.68 Sulfonyl chloride at naphthalene 2-position Limited evidence; positional isomer with potential reactivity differences
Dansyl chloride 605-65-2 C₁₂H₁₂ClNO₂S 269.75 5-(Dimethylamino) group on naphthalene ring Fluorescent labeling of amino acids/proteins (e.g., HPLC detection)
Piperidine-1-sulfonyl chloride 57216-62-7 C₅H₁₀ClNO₂S 183.66 Sulfonyl chloride attached to piperidine ring Synthesis of sulfonamide-based ligands for metal coordination (e.g., Pt/Re)

Key Differences and Insights

Structural Isomerism (1- vs. 2-Naphthalenesulfonyl chloride): The positional isomerism between 1- and 2-naphthalenesulfonyl chloride affects steric hindrance and electronic properties.

Functional Group Modifications (Dansyl Chloride): Dansyl chloride incorporates a dimethylamino group at the 5-position, enabling fluorescence upon reaction with amines. This contrasts with this compound, which lacks fluorogenic properties but is more cost-effective for non-fluorescent applications .

Heterocyclic vs. Aromatic Backbones (Piperidine-1-sulfonyl chloride) :

  • Piperidine-1-sulfonyl chloride’s aliphatic ring reduces aromatic conjugation, leading to lower thermal stability (e.g., melting point ~50°C vs. 70°C for this compound) and distinct reactivity in metal coordination chemistry .

Toxicity and Handling: Sulfonyl chlorides are generally corrosive and moisture-sensitive. While this compound requires storage under anhydrous conditions , dansyl chloride’s dimethylamino group may reduce volatility but increase environmental persistence .

Research Findings and Data

Market Specifications

  • Purity : Commercial this compound is available at ≥98.0% (TCI America) and ≥99.0% (Glentham Life Sciences) .
  • Cost : Priced at $231.08/25 g (TCI America), reflecting its industrial scalability compared to dansyl chloride’s premium pricing for biochemical use .

Biological Activity

4-Hydroxybicyclo[2.2.2]octane-1-carboxylic acid, a bicyclic compound with significant structural features, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, mechanisms of action, synthesis, and applications in pharmaceutical research.

Chemical Structure and Properties

The molecular formula of 4-hydroxybicyclo[2.2.2]octane-1-carboxylic acid is C9H14O3C_9H_{14}O_3 with a molecular weight of 170.21 g/mol. Its structure includes a hydroxyl group and a carboxylic acid group, allowing for versatile chemical reactivity, including acid-base reactions and esterification processes .

The biological activity of 4-hydroxybicyclo[2.2.2]octane-1-carboxylic acid is primarily attributed to its ability to interact with various biological targets:

  • Enzyme Interaction : The hydroxyl and carboxyl groups facilitate hydrogen bonding and can modulate enzyme activity, influencing metabolic pathways.
  • Receptor Binding : Preliminary studies suggest potential interactions with specific receptors, which may alter cellular responses and metabolic processes.

Biological Activities

Research indicates several biological activities associated with 4-hydroxybicyclo[2.2.2]octane-1-carboxylic acid:

  • Antiviral Properties : Dihydroxylated derivatives have been utilized as scaffolds for developing antiviral agents, showcasing the compound's potential in combating viral infections .
  • Neuroactive Effects : Certain derivatives selectively affect amino acid levels in the cerebral cortex, indicating possible neuropharmacological applications .
  • Cancer Research : Compounds related to this bicyclic structure have displayed inhibitory effects on cancer cell growth and apoptosis, marking their relevance in oncology .

Synthesis

The synthesis of 4-hydroxybicyclo[2.2.2]octane-1-carboxylic acid can be achieved through various methods, emphasizing its versatility:

  • Starting Materials : Various organic precursors can be utilized.
  • Key Reactions :
    • Esterification with alcohols to form esters.
    • Nucleophilic substitution reactions involving the hydroxyl group.
    • Condensation reactions for synthesizing more complex organic molecules .

Case Studies

Several studies have highlighted the compound's applications:

  • Antiviral Agent Development :
    • Researchers synthesized dihydroxylated derivatives for potential use as antiviral agents, demonstrating effective inhibition of viral replication in vitro.
  • Neuropharmacological Studies :
    • Investigations into the effects on neurotransmitter levels revealed that certain derivatives could selectively modulate neurotransmitter release, suggesting therapeutic potential in neurodegenerative diseases.

Comparative Analysis

A comparison of 4-hydroxybicyclo[2.2.2]octane-1-carboxylic acid with structurally similar compounds reveals unique properties that may influence its biological activity:

Compound NameStructural FeaturesUnique Properties
4-Hydroxybicyclo[2.2.2]octane-1-carboxylic acidBicyclic structure with hydroxyl & carboxyl groupsPotential pharmacological applications
Bicyclo[3.3.0]octane-1-carboxylic acidDifferent bicyclic arrangementVaries in reactivity and biological activity
Methyl 4-hydroxybicyclo[2.2.2]octane-1-carboxylateEster derivativeDifferent solubility characteristics
Bicyclo[2.2.1]heptane derivativesVaried ring sizeDiverse biological activities

Q & A

Basic Research Questions

Q. What are the critical physical and chemical properties of 1-naphthalenesulfonyl chloride that influence its reactivity in organic synthesis?

this compound (CAS 85-46-1) is a sulfonating agent with a melting point of 64–67°C, boiling point of 194–195°C at 13 mmHg, and density of 1.414 g/cm³ . Its insolubility in water necessitates the use of polar aprotic solvents (e.g., dichloromethane, acetonitrile) for reactions. The electron-withdrawing sulfonyl group enhances electrophilicity, making it reactive toward nucleophiles like amines and alcohols. Stability is influenced by moisture sensitivity; thus, anhydrous conditions and inert atmospheres are recommended to prevent hydrolysis to the sulfonic acid .

Q. What safety protocols are essential for handling this compound in laboratory settings?

The compound is corrosive (GHS05 classification) and requires PPE, including nitrile gloves, goggles, and lab coats. Work should be conducted in a fume hood to avoid inhalation or dermal exposure. Spills must be neutralized with sodium bicarbonate and disposed of as hazardous waste. Storage should be in airtight containers under dry, cool conditions (2–8°C) to prevent degradation .

Q. How is this compound purified post-synthesis, and what analytical methods validate its purity?

Purification typically involves recrystallization from non-polar solvents like hexane or toluene. Purity is validated via melting point analysis, HPLC (using C18 columns with UV detection at 254 nm), and NMR spectroscopy (¹H and ¹³C). Impurities such as hydrolyzed sulfonic acid (retention time shifts in HPLC) or residual solvents are monitored .

Advanced Research Questions

Q. How does this compound facilitate the synthesis of fluorescent probes, and what methodological optimizations are critical?

The compound is a precursor to dansyl chloride (5-(dimethylamino)-1-naphthalenesulfonyl chloride), a fluorogenic reagent for labeling amines in peptides and proteins. Derivatization efficiency depends on pH (optimized at 9–10 using bicarbonate buffer), reaction time (1–2 hours at 25°C), and stoichiometric excess of the sulfonyl chloride to target amines. Post-labeling, reverse-phase HPLC with fluorescence detection (ex/em: 340/510 nm) quantifies conjugation efficiency .

Q. What factors govern the coordination chemistry of this compound-derived ligands with transition metals like Pt(II)?

In Pt(II) complexes, the sulfonamide group acts as a monodentate ligand via the sulfonyl oxygen. Steric hindrance from the naphthyl group and electronic effects (e.g., electron-withdrawing substituents) influence binding constants. For example, ligands derived from this compound form stable eight-membered chelate rings with Pt(II) in dioxane at 60°C, as confirmed by X-ray crystallography and cyclic voltammetry .

Q. How can contradictions between in vitro and in vivo toxicity data for this compound be resolved?

Discrepancies often arise from metabolic differences (e.g., hepatic detoxification in vivo) or bioavailability limitations. Integrated approaches include:

  • Comparative metabolomics : Analyze liver microsomal fractions for sulfonic acid metabolites.
  • Dosage scaling : Adjust in vitro concentrations to match physiologically relevant exposure levels.
  • Cross-species validation : Use transgenic rodent models to mimic human metabolic pathways .

Q. What methodologies address data gaps in the environmental toxicology of this compound?

Priority research areas include:

  • Bioaccumulation studies : Measure log Kow (octanol-water partition coefficient) to assess environmental persistence.
  • Aquatic toxicity assays : Use Daphnia magna or zebrafish embryos to determine LC50 values.
  • Degradation kinetics : Monitor hydrolysis rates under varying pH and UV exposure using LC-MS .

Properties

IUPAC Name

naphthalene-1-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H7ClO2S/c11-14(12,13)10-7-3-5-8-4-1-2-6-9(8)10/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DASJFYAPNPUBGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6058922
Record name 1-Naphthalenesulfonyl chloride
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Molecular Weight

226.68 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

85-46-1
Record name 1-Naphthalenesulfonyl chloride
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Record name 1-Chlorosulfonylnaphthalene
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Record name 1-Naphthalenesulfonyl chloride
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Record name 1-Naphthalenesulfonyl chloride
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Record name 1-Naphthalenesulfonyl chloride
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Record name Naphthalene-1-sulphonyl chloride
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Record name 1-CHLOROSULFONYLNAPHTHALENE
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Synthesis routes and methods I

Procedure details

In a mixed solution of 260 ml of acetonitrile and 7 ml of dimethylacetamide was suspended 133 g of sodium α-naphthalenesulfonate. While cooling the suspension with water, 80 ml of phosphorus oxychloride was dropwise added to the suspension. After the addition, the mixture was reacted at 65° C. for one hour. The reaction mixture was cooled and poured into 2 l of ice-cold water. The precipitated grayish-white crystals were recovered by filtration and air-dried. The yield was 110.8 g (84.6% of theoretical value), m.p. 66°-68° C.
Quantity
260 mL
Type
reactant
Reaction Step One
Quantity
7 mL
Type
reactant
Reaction Step Two
Quantity
133 g
Type
reactant
Reaction Step Three
[Compound]
Name
ice
Quantity
2 L
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reactant
Reaction Step Four
Quantity
80 mL
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

133 g of sodium α-naphthalenesulfonate was suspended in a mixture of 260 ml of acetonitrile and 7 ml of dimethylacetamide. 80 ml of phosphorus oxychloride was added dropwise to the suspension while being cooled with water at a temperature of lower than 50° C. After the dropwise addition was completed, the reaction system was further reacted at a temperature of 65° C. for 1 hour. After cooled to 30° C., the reaction mixture was poured into 2 l of ice water. The resulting grayish white crystal was filtered off, and air-dried. The yield was 110.8 g (84.6% of theoretical value). The melting point of the product was 66° to 68° C.
Quantity
133 g
Type
reactant
Reaction Step One
Quantity
260 mL
Type
solvent
Reaction Step One
Quantity
7 mL
Type
solvent
Reaction Step One
Quantity
80 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
2 L
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

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Feasible Synthetic Routes

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1-Naphthalenesulfonyl chloride
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1-Naphthalenesulfonyl chloride
ZINC cyanide
ZINC cyanide
1-Naphthalenesulfonyl chloride
ZINC cyanide
ZINC cyanide
1-Naphthalenesulfonyl chloride
ZINC cyanide
ZINC cyanide
1-Naphthalenesulfonyl chloride
ZINC cyanide
ZINC cyanide
1-Naphthalenesulfonyl chloride

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